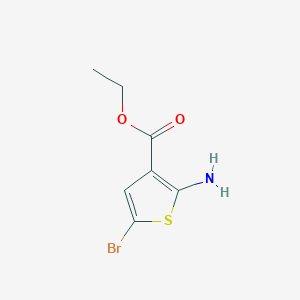

Ethyl 2-amino-5-bromothiophene-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl 2-amino-5-bromothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-5-bromothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-amino-5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDYCCQPUJJLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699851 | |

| Record name | Ethyl 2-amino-5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56387-07-6 | |

| Record name | Ethyl 2-amino-5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Ethyl 2-amino-5-bromothiophene-3-carboxylate" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate

Abstract

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive technical overview of its synthesis, focusing on the well-established Gewald aminothiophene synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this essential synthetic transformation.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone of modern synthetic chemistry, prized for their versatile reactivity and presence in a wide array of functional molecules. The 2-aminothiophene scaffold, in particular, serves as a privileged structure in drug discovery. The introduction of a bromine atom at the C5 position, as in Ethyl 2-amino-5-bromothiophene-3-carboxylate, provides a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Understanding the nuances of its synthesis is therefore critical for laboratories involved in the development of novel therapeutics and materials.

The Gewald Reaction: A Mechanistic Deep Dive

The most reliable and widely adopted method for synthesizing Ethyl 2-amino-5-bromothiophene-3-carboxylate is a variation of the Gewald aminothiophene synthesis. This multicomponent reaction elegantly combines an α-halogenated carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring in a single pot.

The synthesis proceeds through several key mechanistic steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the α-halogenated ketone (in this case, 2-bromo-1-(4-methylphenyl)ethan-1-one is a common precursor, though for the target molecule, a bromoacetaldehyde equivalent is conceptually the starting point) and the active methylene nitrile (ethyl cyanoacetate). The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the bromo-aldehyde/ketone, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (an ethyl cyanocinnamate derivative).

-

Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base to form a nucleophilic polysulfide species. This species undergoes a Michael addition to the β-carbon of the unsaturated nitrile intermediate.

-

Ring Closure and Tautomerization: The resulting adduct undergoes an intramolecular cyclization. A proton transfer is followed by the elimination of the halogen atom and a subsequent tautomerization step, which leads to the formation of the stable aromatic 2-aminothiophene ring system.

-

Aromatization: The final step is the oxidation of the dihydrothiophene intermediate to the aromatic thiophene. In the Gewald reaction, elemental sulfur itself often acts as the oxidizing agent, being reduced to hydrogen sulfide in the process.

Visualizing the Mechanism

The following diagram illustrates the core mechanistic pathway of the Gewald synthesis for the target molecule.

Caption: Figure 1: Generalized Gewald Reaction Mechanism.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is adapted from established procedures for the Gewald synthesis of similar 2-aminothiophenes. It is crucial to perform this reaction in a well-ventilated fume hood due to the release of hydrogen sulfide.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Ethyl Cyanoacetate | 113.12 | 11.3 g (10.1 mL) | 0.10 | Reagent grade, ≥98% |

| Bromoacetaldehyde diethyl acetal | 197.07 | 19.7 g (14.2 mL) | 0.10 | Corrosive, handle with care |

| Elemental Sulfur | 32.07 (as S) | 3.2 g | 0.10 | Powder form |

| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.10 | Catalyst, use freshly distilled |

| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For in-situ generation of aldehyde |

| Water | 18.02 | As needed | - | For workup and recrystallization |

Reaction Procedure

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer. Place the flask in a heating mantle.

-

Initial Charge: To the flask, add ethanol (100 mL), ethyl cyanoacetate (11.3 g, 0.10 mol), bromoacetaldehyde diethyl acetal (19.7 g, 0.10 mol), and finely powdered elemental sulfur (3.2 g, 0.10 mol).

-

Catalyst Addition: While stirring the mixture, slowly add morpholine (8.7 g, 0.10 mol) dropwise over 5-10 minutes. The addition is exothermic, and a gentle warming of the mixture may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) with continuous stirring. The mixture will typically turn dark brown or black. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and residual solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven at 40-50 °C.

Expected Results

The typical yield for this synthesis ranges from 65% to 80%. The final product, Ethyl 2-amino-5-bromothiophene-3-carboxylate, should be a pale yellow to light brown crystalline solid. Purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Causality and Optimization: The "Why" Behind the Protocol

-

Choice of Base: Morpholine acts as an effective catalyst for both the initial Knoevenagel condensation and the subsequent Michael addition. Its basicity is sufficient to deprotonate the active methylene compound without causing significant side reactions like saponification of the ester.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the starting materials and facilitates a homogenous reaction environment. Its boiling point allows for a controlled reaction temperature at reflux.

-

Bromoacetaldehyde diethyl acetal: Bromoacetaldehyde is unstable and difficult to handle. The diethyl acetal is a stable precursor that, under the mildly acidic conditions that can form in situ or during workup, hydrolyzes to generate the required aldehyde.

-

Sulfur as an Oxidant: A key feature of the Gewald reaction is the dual role of elemental sulfur. It not only becomes incorporated into the thiophene ring but also serves as the in-situ oxidizing agent to drive the final aromatization step, which is thermodynamically favorable.

Workflow Visualization

The following diagram outlines the experimental workflow from setup to final product characterization.

Caption: Figure 2: Experimental Workflow.

Conclusion

The Gewald synthesis provides a robust and efficient pathway to Ethyl 2-amino-5-bromothiophene-3-carboxylate. By understanding the underlying mechanism and the role of each component, chemists can effectively troubleshoot and optimize the reaction to consistently achieve high yields of this valuable synthetic intermediate. The protocol described herein serves as a validated starting point for laboratory-scale synthesis, enabling further exploration of this scaffold in drug discovery and materials science applications.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W. (2009). The Gewald reaction. Journal of Heterocyclic Chemistry, 46(4), 545-564. [Link]

-

Temple, C., Rose, J. D., & Montgomery, J. A. (1981). Synthesis of 2-amino-5-bromothieno[2,3-d]pyrimidin-4(3H)-one. Journal of Medicinal Chemistry, 24(10), 1254-1258. [Link]

An In-depth Technical Guide to Ethyl 2-amino-5-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a highly functionalized thiophene derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of an amino group, an ester, and a bromine atom on a thiophene core makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and materials science. The strategic placement of reactive sites allows for selective modifications, making it an essential tool for the development of novel pharmaceuticals and functional materials.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of Ethyl 2-amino-5-bromothiophene-3-carboxylate.

| Property | Value | Source |

| CAS Number | 56387-07-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][4][5][6] |

| Molecular Weight | 250.11 g/mol | [4] |

| IUPAC Name | ethyl 2-amino-5-bromothiophene-3-carboxylate | [2] |

| SMILES Code | O=C(C1=C(N)SC(Br)=C1)OCC | [4] |

| Storage | Keep in dark place, inert atmosphere, under -40°C | [4] |

Synthesis and Mechanism

The primary method for the synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate and its analogs is the Gewald reaction . This robust and versatile one-pot, multi-component reaction is a cornerstone in thiophene chemistry.

The Gewald Reaction

The Gewald reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, a bromo-substituted aldehyde or ketone would be a logical starting material, though a direct bromination of a pre-formed 2-aminothiophene is also a viable pathway.

A general protocol for the Gewald synthesis of 2-aminothiophene derivatives involves the following steps:

-

A mixture of the appropriate ketone or aldehyde, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent, often an alcohol like methanol or ethanol.

-

A base, typically a secondary amine like morpholine or diethylamine, is added to catalyze the reaction.

-

The mixture is stirred at a moderately elevated temperature (e.g., 45-50°C) for several hours.

-

Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoacetate, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.

Caption: Generalized workflow of the Gewald Reaction for 2-aminothiophene synthesis.

Reactivity and Applications in Drug Discovery

The chemical reactivity of Ethyl 2-amino-5-bromothiophene-3-carboxylate is dictated by its three key functional groups: the nucleophilic amino group, the ester, and the reactive bromine atom on the thiophene ring. This trifecta of functionality makes it a powerful intermediate for building molecular complexity.

-

Amino Group Reactivity: The 2-amino group can readily undergo acylation, alkylation, and diazotization reactions. It is also a key component in the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

-

Ester Group Reactivity: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides another handle for further molecular elaboration.

-

Bromine Atom Reactivity: The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of aryl, heteroaryl, or other carbon-based substituents, significantly expanding the chemical space accessible from this starting material.

Thiophene derivatives are integral to many biologically active compounds. The thiophene ring is considered a bioisostere of a phenyl ring and is found in numerous approved drugs. The ability to functionalize the thiophene core at multiple positions makes compounds like Ethyl 2-amino-5-bromothiophene-3-carboxylate particularly attractive for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Caption: Key reaction pathways for Ethyl 2-amino-5-bromothiophene-3-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-amino-5-bromothiophene-3-carboxylate. Based on data for structurally related compounds, it should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere at low temperatures (e.g., under -40°C).[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 56387-07-6 | ETHYL 2-AMINO-5-BROMOTHIOPHENE-3-CARBOXYLATE. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-phenylthiophene-3-carboxylate. Retrieved from [Link]

-

Chemsigma. (n.d.). ETHYL 2-AMINO-5-BROMOTHIOPHENE-3-CARBOXYLATE [56387-07-6]. Retrieved from [Link]

- Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2111.

-

ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

-

Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 56387-07-6 | Ethyl 2-amino-5-bromothiophene-3-carboxylate - AiFChem [aifchem.com]

- 3. CAS NO. 56387-07-6 | ETHYL 2-AMINO-5-BROMOTHIOPHENE-3-CARBOXYLATE | C7H8BrNO2S [localpharmaguide.com]

- 4. 56387-07-6|Ethyl 2-amino-5-bromothiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. ETHYL 2-AMINO-5-BROMOTHIOPHENE-3-CARBOXYLATE [56387-07-6] | Chemsigma [chemsigma.com]

- 6. ETHYL 2-AMINO-5-BROMOTHIOPHENE-3-CARBOXYLATE [56387-07-6] | King-Pharm [king-pharm.com]

A-Z Guide to Ethyl 2-amino-5-bromothiophene-3-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a polysubstituted thiophene that serves as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of an amine, a bromine atom, and an ethyl ester on a thiophene core provides multiple reactive sites for molecular elaboration. This guide offers an in-depth analysis of its chemical structure, nomenclature, and physicochemical properties. We will provide a detailed, field-tested protocol for its synthesis via the Gewald reaction, including mechanistic insights. Furthermore, this document explores the compound's reactivity and highlights its critical role in the development of novel therapeutic agents and functional materials.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science.[1][2] Its structural similarity to a benzene ring, yet distinct electronic properties, allows it to act as a bioisostere, often improving potency or modifying the pharmacokinetic profile of a drug candidate. The 2-aminothiophene scaffold, in particular, is a cornerstone for constructing a diverse array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][3][4]

Ethyl 2-amino-5-bromothiophene-3-carboxylate stands out as a key intermediate. The strategic placement of its functional groups—a nucleophilic amine at C2, an electrophilic handle (bromine) at C5, and an ester at C3—offers chemists a predictable and powerful platform for sequential, site-selective modifications. This guide will unpack the essential knowledge required to effectively utilize this compound in a research and development setting.

Molecular Overview

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is ethyl 2-amino-5-bromothiophene-3-carboxylate . Let's deconstruct this name to understand the structure:

-

Thiophene : The core is a five-membered aromatic ring containing one sulfur atom.

-

Carboxylate : An ester functional group (-COO-) is present.

-

3-carboxylate : The ester is attached to the 3rd position of the thiophene ring.

-

Ethyl : The ester is an ethyl ester (-COOCH₂CH₃).

-

2-amino : An amino group (-NH₂) is located at the 2nd position.

-

5-bromo : A bromine atom (-Br) is at the 5th position.

Caption: Chemical structure of ethyl 2-amino-5-bromothiophene-3-carboxylate.

Physicochemical Properties

A summary of the key properties of this compound is essential for experimental design, including solvent selection and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | PubChem |

| Molecular Weight | 250.11 g/mol | PubChem |

| Appearance | Typically a light yellow to brown crystalline solid | Supplier Data |

| Melting Point | 98-102 °C (Varies with purity) | Supplier Data |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols. | General Lab Knowledge |

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction .[5] This one-pot, multicomponent reaction is valued for its operational simplicity and the availability of starting materials.[3]

Reaction Overview

The synthesis involves the condensation of an activated nitrile (ethyl cyanoacetate), elemental sulfur, and a precursor to a β-bromo-α,β-unsaturated aldehyde, followed by in-situ cyclization. A common variation involves bromination of a pre-formed 2-aminothiophene. A more direct approach starts with a brominated carbonyl compound. For this guide, we will focus on the bromination of the readily available ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate precursor.

Mechanistic Pathway

The Gewald reaction mechanism is well-studied and proceeds through several key steps:[6][7]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene group of ethyl cyanoacetate to form a stable α,β-unsaturated intermediate.[7]

-

Sulfur Addition: Elemental sulfur (typically as an S₈ ring) is attacked by the enolate of the Knoevenagel product, forming a sulfur-containing intermediate.

-

Cyclization: An intramolecular attack by the nitrile-adjacent carbanion onto the sulfur chain, followed by elimination of a sulfur fragment, leads to the formation of the thiophene ring.

-

Tautomerization: A final tautomerization step yields the aromatic 2-aminothiophene product.[7]

Caption: Simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis of the non-brominated intermediate followed by a selective bromination step.

Part A: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate

-

Reagent Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (80 mL).

-

Base Addition: While stirring, add morpholine (0.1 mol) dropwise over 30 minutes. The choice of a mild base like morpholine is critical to control the rate of the initial condensation and prevent side reactions.[8]

-

Reaction: Gently heat the mixture to 45-50°C and maintain stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol (2 x 20 mL), and then with water to remove any residual salts.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure intermediate as a crystalline solid.

Part B: Bromination to Ethyl 2-amino-5-bromothiophene-3-carboxylate

-

Dissolution: In a 100 mL flask, dissolve the intermediate from Part A (0.05 mol) in N,N-Dimethylformamide (DMF, 40 mL). Cool the solution to 0°C in an ice bath.

-

Brominating Agent: Add N-Bromosuccinimide (NBS, 0.05 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5°C. NBS is an effective and selective electrophilic brominating agent for electron-rich aromatic rings like 2-aminothiophenes.

-

Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching & Isolation: Pour the reaction mixture into ice-water (200 mL). The product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture typically affords the final product with high purity.

Reactivity and Applications in Drug Discovery

The utility of Ethyl 2-amino-5-bromothiophene-3-carboxylate stems from the distinct reactivity of its three functional groups.

-

The Amino Group (C2): Acts as a potent nucleophile. It can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are common cores in kinase inhibitors.[3]

-

The Bromo Group (C5): Serves as an excellent electrophilic site for carbon-carbon bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[9][10] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, enabling extensive Structure-Activity Relationship (SAR) studies. The reactivity of a bromo group on a thiophene ring is generally higher at the 2 or 5-position compared to the 3 or 4-position, facilitating selective reactions.[10]

-

The Ethyl Ester (C3): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also influences the electronic properties of the thiophene ring.

Caption: Reactivity map of Ethyl 2-amino-5-bromothiophene-3-carboxylate.

This trifunctional nature makes it a powerful scaffold for building libraries of complex molecules for high-throughput screening in drug discovery programs.[11] For example, it has been used as a key starting material for synthesizing inhibitors of various protein kinases, which are crucial targets in oncology.

Conclusion

Ethyl 2-amino-5-bromothiophene-3-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design and synthesis. Its straightforward preparation via the robust Gewald reaction and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for creating novel chemical entities. For researchers in drug development and materials science, a thorough understanding of this compound's structure, synthesis, and reactivity is essential for accelerating innovation and achieving research objectives.

References

-

Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. John Wiley & Sons.

-

de Paiva, R. F., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15, 3892–3900. Available at: [Link]

- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007. (Note: Original paper in German, referencing English summaries and reviews is common).

-

PubChem. (n.d.). Ethyl 2-amino-5-bromothiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(1), 738-742.

- Alqasoumi, S. I., et al. (2009). Synthesis and biological screening of some novel 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones. Saudi Pharmaceutical Journal, 17(3), 241-248.

- Ghorab, M. M., et al. (2006). Synthesis of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives of expected antitumor and radiosensitizing activity. Bioorganic & Medicinal Chemistry, 14(19), 6327-6337.

- Ghorab, M. M., et al. (2012). Novel Thieno[2,3-d]pyrimidine Derivatives as Potential Antitumor and Radiosensitizing Agents. Archiv der Pharmazie, 345(10), 821-831.

-

Shyyka, O. Ya., et al. (2021). Synthesis of novel 3-(1,2,4-oxadiazol-5-yl)thiophen-2-amine derivatives via Gewald reaction. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(11), 2998. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. IJPBS, 3(4), 548-554. Available at: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate: Starting Materials and Strategic Execution

Executive Summary

This guide provides an in-depth technical overview of the synthetic pathway for producing Ethyl 2-amino-5-bromothiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is strategically divided into two core stages: the initial formation of the 2-aminothiophene scaffold via the Gewald multicomponent reaction, followed by selective electrophilic bromination at the C5 position. We will explore the mechanistic rationale behind each step, analyze the critical roles of the starting materials, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this synthetic process.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are privileged heterocyclic motifs that form the core of numerous biologically active compounds and functional materials.[1][2] Their rigid structure and rich electron density make them ideal for interacting with biological targets, leading to applications in antimicrobial, anti-inflammatory, analgesic, and antitumor agents.[1][3] The Gewald reaction, a powerful one-pot multicomponent synthesis, has become a cornerstone for accessing these structures due to its operational simplicity and the ready availability of starting materials.[4][5]

Ethyl 2-amino-5-bromothiophene-3-carboxylate, the subject of this guide, is a particularly useful intermediate. The presence of three distinct functional groups—an amine, an ester, and a bromine atom—on the thiophene ring allows for a wide range of subsequent chemical modifications, making it an essential building block for constructing complex molecular architectures.[3][6] This guide elucidates the most efficient and reliable two-step pathway to this compound.

Part 1: Synthesis of the Thiophene Core via the Gewald Reaction

The initial objective is the synthesis of the unbrominated precursor, Ethyl 2-aminothiophene-3-carboxylate. The Gewald reaction is the method of choice, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[7][8]

Mechanistic Rationale and Starting Material Analysis

The reaction proceeds through a sequence of well-understood steps.[9][10] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (ethyl cyanoacetate).[11] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur, which is activated by the amine base. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[7][9]

The selection of starting materials is critical for constructing the target scaffold.

-

Active Methylene Nitrile: Ethyl cyanoacetate serves a dual purpose. Its methylene group provides the carbon atoms for C3 and the nitrile carbon of the thiophene ring, while the nitrile group itself is essential for the cyclization step. The ethyl ester group remains as the C3-carboxylate substituent in the final product.[12][13]

-

Sulfur Source: Elemental sulfur (S₈) is the most common and cost-effective sulfur source for this reaction.[8] The base catalyst, typically a secondary amine like morpholine or diethylamine, facilitates the opening of the S₈ ring.[9]

-

Carbonyl Component: To produce a thiophene with no substituents at the C4 and C5 positions, the required carbonyl compound is glyoxal or a synthetic equivalent. However, due to the polymerization tendency and reactivity of glyoxal, a more practical approach often involves starting with a precursor that generates the required intermediate structure. For this guide, we will focus on the established procedure using a cyclic ketone, which yields a substituted thiophene that is a close and highly studied analog, demonstrating the core principles of the reaction. The synthesis of the specific unsubstituted parent thiophene can be adapted from these principles.

-

Base Catalyst: A secondary amine, such as morpholine or diethylamine , is typically used.[1][14] It serves not only as a base to deprotonate the ethyl cyanoacetate for the initial condensation but also as a nucleophile to attack and open the elemental sulfur ring, making it available for reaction.[9]

Data Summary: Gewald Reaction Parameters

| Component | Role | Stoichiometry (Typical) | Key Considerations |

| Cyclohexanone | Carbonyl Reactant | 1.0 equiv | A model ketone; demonstrates the formation of a 4,5-fused ring system. |

| Ethyl Cyanoacetate | Active Methylene Nitrile | 1.0 equiv | Provides C3 and the cyano group for cyclization.[15][16] |

| Elemental Sulfur | Sulfur Source | 1.0 - 1.1 equiv | Must be a fine powder for optimal reactivity. |

| Morpholine | Base Catalyst | Catalytic to ~1.0 equiv | Facilitates both condensation and sulfur activation.[14] |

| Ethanol/Methanol | Solvent | Sufficient for slurry | A protic solvent is generally used to facilitate proton transfer steps. |

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Model Reaction)

This protocol describes the synthesis of a well-characterized analog, which follows the same mechanistic principles required for the target molecule's core.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

-

Add cyclohexanone (0.05 mol, 1.0 equiv), ethyl cyanoacetate (0.05 mol, 1.0 equiv), and elemental sulfur (0.05 mol, 1.0 equiv) to the solvent.[14]

-

With continuous stirring, slowly add morpholine (5 mL) to the mixture over 30 minutes at a temperature of 35-40 °C.[14]

-

After the addition is complete, heat the reaction mixture to 45-50 °C and maintain stirring for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Petroleum ether/Ethyl acetate = 3:1).

-

Upon completion, allow the mixture to cool to room temperature, followed by cooling in an ice bath to facilitate precipitation.

-

Collect the solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from ethanol to yield the pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.[14][17]

Workflow for Gewald Aminothiophene Synthesis

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 2-amino-5-bromothiophene-3-carboxylate in Common Organic Solvents

Introduction

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] As a versatile building block, its utility in the synthesis of novel therapeutic agents and organic electronic materials is well-documented.[2][3] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a detailed exploration of the solubility characteristics of this compound, underpinned by theoretical principles and a practical, step-by-step experimental protocol for its determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Ethyl 2-amino-5-bromothiophene-3-carboxylate possesses a unique combination of functional groups that dictate its interaction with different solvents:

-

Thiophene Ring: The core thiophene ring is aromatic and relatively nonpolar.[4][5]

-

Amino Group (-NH2): This group is polar and capable of acting as a hydrogen bond donor.

-

Ester Group (-COOEt): The ethyl carboxylate group is also polar and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.

The interplay of these functionalities suggests a nuanced solubility profile. The presence of polar amino and ester groups would predict some solubility in polar solvents, while the nonpolar thiophene ring suggests solubility in nonpolar organic solvents.[6] The general principle of "like dissolves like" serves as a useful initial guide for predicting solubility.[7][8]

Predicted and Observed Solubility Profile

Table 1: Predicted Qualitative Solubility of Ethyl 2-amino-5-bromothiophene-3-carboxylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Moderately Soluble | The nonpolar thiophene ring and ethyl group will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | The ability to hydrogen bond with the amino and ester groups should promote solubility, but the nonpolar backbone may limit it. |

| Aqueous | Water | Insoluble to Very Sparingly Soluble | The overall nonpolar character of the molecule is expected to dominate, leading to poor aqueous solubility.[4] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of Ethyl 2-amino-5-bromothiophene-3-carboxylate, a systematic and reproducible experimental approach is necessary. The following protocol outlines a standard method for qualitative and semi-quantitative solubility assessment.[10][11]

Materials and Equipment

-

Ethyl 2-amino-5-bromothiophene-3-carboxylate (high purity)

-

A range of common organic solvents (analytical grade) as listed in Table 1

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Water bath or heating block (optional, for temperature studies)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.[12][13][14][15]

Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of the target compound.

Caption: A flowchart of the experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 25 mg of Ethyl 2-amino-5-bromothiophene-3-carboxylate into a clean, dry test tube.[10]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[10]

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds to ensure thorough mixing and facilitate dissolution.

-

Observation: After vortexing, visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The compound completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Recording Data: Record the observations for each solvent in a laboratory notebook.

-

Repeatability: For robust results, perform the experiment in triplicate for each solvent.

Factors Influencing Solubility

Several factors can influence the solubility of Ethyl 2-amino-5-bromothiophene-3-carboxylate:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6][8] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of the solute will generally be a better solvent for it.[7]

-

Purity of the Compound: Impurities in the Ethyl 2-amino-5-bromothiophene-3-carboxylate sample can affect its observed solubility.

-

pH (in aqueous systems): Although sparingly soluble in water, the amino group can be protonated under acidic conditions, and the ester could be hydrolyzed under strongly basic conditions, both of which would alter the molecule's structure and solubility.

Conclusion

A thorough understanding of the solubility of Ethyl 2-amino-5-bromothiophene-3-carboxylate is essential for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed experimental protocol for its empirical determination. By systematically evaluating its behavior in a range of common organic solvents, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Thiophene. (n.d.). Solubility of Things. Retrieved from [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

ethyl 2-amino-5-methylthiophene-3-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ethyl 2-bromothiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 5-bromothiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-amino-5-bromothiophene-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-amino-5-bromothiophene-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies with a focus on the mechanistic underpinnings of the Gewald reaction, and its significant applications in the development of novel therapeutic agents.

Core Molecular Attributes

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a polysubstituted thiophene derivative. Thiophenes and their analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The presence of an amino group, a bromine atom, and an ethyl carboxylate moiety on the thiophene ring makes this compound a versatile precursor for the synthesis of more complex heterocyclic systems.

| Property | Value | Source |

| Chemical Formula | C₇H₈BrNO₂S | [2], [3] |

| Molecular Weight | 250.11 g/mol | [3], [4] |

| CAS Number | 56387-07-6 | [2], [3] |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5]

The general mechanism of the Gewald reaction provides a framework for understanding the formation of Ethyl 2-amino-5-bromothiophene-3-carboxylate. The key is the selection of the appropriate starting materials to introduce the 5-bromo substituent.

Experimental Protocol: A Generalized Gewald Synthesis

-

Reaction Setup: To a solution of an appropriate α-halo-ketone or aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Slowly add a basic catalyst, such as morpholine or diethylamine (0.5 equivalents), to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the desired product.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol are often used as they can facilitate both the Knoevenagel condensation and the subsequent steps of the reaction.

-

Base: An organic base like morpholine is preferred as it is effective in catalyzing the initial condensation without causing significant side reactions.

-

Temperature: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without promoting decomposition of the reactants or product.

Spectroscopic Characterization

Although specific spectra for Ethyl 2-amino-5-bromothiophene-3-carboxylate are not available in the provided search results, the expected spectral features can be inferred from data on analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the amino protons, and a singlet for the proton on the thiophene ring.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon attached to bromine being significantly downfield), and the carbons of the ethyl group.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1680-1710 cm⁻¹), and C-Br stretching.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Development

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a valuable scaffold for the synthesis of various biologically active compounds, most notably thienopyrimidines. Thienopyrimidines are bioisosteres of purines and have been investigated for a wide range of therapeutic applications.[6][7]

Synthesis of Thienopyrimidine Derivatives

The 2-amino and 3-carboxylate groups of the title compound are perfectly positioned for cyclization reactions to form the pyrimidine ring of the thienopyrimidine system.

Potential Therapeutic Applications

-

Anticancer Agents: Thienopyrimidine derivatives have shown promise as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a core scaffold, derivatives of Ethyl 2-amino-5-bromothiophene-3-carboxylate can be synthesized and screened for their ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, various 2-aminothiophene derivatives have demonstrated antiproliferative effects against human cancer cell lines.[8]

-

Antimicrobial Agents: The thienopyrimidine scaffold has also been explored for its antimicrobial properties.[3] Novel derivatives can be synthesized from Ethyl 2-amino-5-bromothiophene-3-carboxylate and evaluated for their efficacy against various bacterial and fungal strains. The substitution pattern on the thienopyrimidine ring can be systematically varied to optimize antimicrobial activity.

Conclusion and Future Perspectives

Ethyl 2-amino-5-bromothiophene-3-carboxylate is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its utility as a precursor to thienopyrimidines make it an attractive starting material for the development of novel kinase inhibitors and antimicrobial agents. Further research into the synthesis of a diverse library of derivatives and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

-

Makhal, P. N., Sood, A., Shaikh, A. S., Dayare, L. N., Khatri, D. K., & Kaki, V. R. (2022). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Molecules, 24(17), 3183. [Link]

-

Aouad, M. R., Bardaweel, S. K., & Al-Sanea, M. M. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 26(24), 7586. [Link]

-

Al-Romaigh, F. A., Al-Dhfyan, A., Al-Otaibi, M. S., Al-Omair, M. A., & Abdel-Aziz, A. A.-M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Drug Delivery Science and Technology, 63, 102456. [Link]

-

Tolba, M. S., Kamal, A. M., & El-Saghier, A. M. M. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc, 2017(5), 229-243. [Link]

-

de Oliveira, R. G., de Lima, G. M., de Farias, C. C. P., de Oliveira, B. G., de Aquino, T. M., Alexandre-Moreira, M. S., ... & de Carvalho, M. C. S. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1115-1122. [Link]

-

Al-Ghorbani, M., Che T. T., Al-Mdhagi, Z., & Jasamai, M. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(4), 365-375. [Link]

-

Shah, P. J., Shah, S. K., & Patel, M. P. (2020). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 25(19), 4467. [Link]

-

Yakubov, A. V., Pirmatov, A. N., Shakhidoyatov, K. M., & Kadirova, D. B. (2019). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Bioorganic Chemistry, 87, 585-597. [Link]

-

Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5402. [Link]

-

Abdel-rahman, A. A.-H., Al-Abdullah, E. S., & Aly, A. S. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-9. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(62), 39257-39270. [Link]

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3211. [Link]

-

Prasad, A. S., Kumar, A., & Singh, R. K. (2019). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 9(1), 125-133. [Link]

-

Prasad, K. J. R., & Kumar, K. S. (2014). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of ChemTech Research, 6(7), 3698-3705. [Link]

-

Mamatha, D. M., Mahadevan, K. M., & Kumar, H. V. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 1-9. [Link]

-

Desroches, C., Aly, S., Giraud, F., & Sarciron, R. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Aminothiophenes

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of substituted aminothiophenes. This remarkable class of heterocyclic compounds has emerged as a privileged scaffold in medicinal chemistry and a versatile building block in materials science. We will delve into the core synthesis, key properties, and diverse research applications of these compounds, offering not just protocols, but also the scientific rationale that underpins their use in cutting-edge research.

The Aminothiophene Core: A Foundation of Versatility

Substituted 2-aminothiophenes are five-membered heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities and unique electronic properties.[1][2][3][4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[5] The presence of the amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the creation of vast libraries of derivatives with fine-tuned properties.[1] This inherent modularity is a key reason for their prevalence in drug discovery and materials science.

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that has been a cornerstone of thiophene chemistry for decades.[6][7][8][9]

The Gewald Reaction: A Practical Protocol

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[7][9]

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [6]

-

Materials:

-

Carbonyl compound (ketone or aldehyde) (1.0 eq)

-

Active methylene compound (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

-

Elemental sulfur (S₈) (1.2 eq)

-

Base (e.g., morpholine, piperidine, or triethylamine) (0.1-0.2 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

-

Add the solvent to the flask.

-

Add the base to the reaction mixture.

-

Stir the reaction mixture at a temperature between room temperature and 60°C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

-

Self-Validation and Troubleshooting:

-

Expected Outcome: The formation of a crystalline solid or an oil corresponding to the desired 2-aminothiophene.

-

Low Yield: Inefficient Knoevenagel condensation can be a cause. Ensure the base is appropriate for the reactivity of the carbonyl compound. For less reactive ketones, a stronger base or a two-step procedure (isolating the Knoevenagel product first) may be necessary.[6] Poor sulfur solubility can be addressed by gentle heating or using a more polar solvent.[6]

-

Side Reactions: Excessive heat can lead to the formation of byproducts. Careful temperature control is crucial.

-

Diagram: The Gewald Reaction Workflow

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of substituted aminothiophenes make them ideal candidates for interacting with a wide range of biological targets. Their diverse pharmacological activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of research focuses on substituted aminothiophenes as potent anticancer agents.[1][2][3] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer.[10] The PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival, is a frequent target.[4][11][12][13][]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted aminothiophenes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [10][15]

-

Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. Kinase activity is typically determined by measuring the phosphorylation of a substrate.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds (substituted aminothiophenes) dissolved in DMSO

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentrations.

-

-

Self-Validation and Causality:

-

Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.

-

Negative Control: A vehicle control (DMSO) is used to determine the baseline kinase activity.

-

Structure-Activity Relationship (SAR): By testing a series of aminothiophene derivatives with different substituents, researchers can establish a relationship between the chemical structure and the inhibitory activity. For example, the addition of a bulky hydrophobic group might enhance binding to a hydrophobic pocket in the kinase's active site, leading to increased potency.

-

Table 1: Representative Anticancer Activities of Substituted Aminothiophenes

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-3-cyanothiophenes | Tubulin | Various | 0.017 - 0.130 | [2] |

| Tetra-substituted thiophenes | PI3Kα | NCI-H1975 | <0.001 | [4] |

| 3-(Thiophen-2-ylthio)pyridines | FGFR2, FGFR3, EGFR | HepG2, WSU-DLCL2 | 2.14 - 12.20 | [16] |

| 2-Aminothiophene-3-carboxylates | RNase L | Various | Single-digit µM | [1] |

Antimicrobial Activity

Substituted aminothiophenes have demonstrated significant activity against a broad range of bacteria and fungi, making them promising leads for the development of new anti-infective agents.[17][18][19][20][21]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [19][20]

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial twofold dilutions of the test compounds in the growth medium in the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Self-Validation and Interpretation:

-

The growth control must show turbidity, and the sterility control must remain clear.

-

The MIC of the standard antimicrobial agent should fall within the expected range for the tested microorganism.

-

The results provide a quantitative measure of the antimicrobial potency of the aminothiophene derivatives, guiding further SAR studies.

-

Neuroprotective Applications

Emerging research highlights the potential of substituted aminothiophenes in the treatment of neurodegenerative diseases such as Alzheimer's disease.[22][23][24][25][[“]] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes, reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival.

Applications in Materials Science

The unique electronic and optical properties of the thiophene ring make substituted aminothiophenes valuable components in the development of advanced materials for organic electronics.

Organic Field-Effect Transistors (OFETs)

Substituted aminothiophenes can be incorporated into conjugated polymers and small molecules that serve as the active semiconductor layer in OFETs.[27][28][29][30] The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences its charge carrier mobility and stability.

Diagram: Basic Structure of a Bottom-Gate, Bottom-Contact (BGBC) OFET

Caption: A schematic of a common OFET architecture.

Experimental Protocol: Fabrication and Characterization of a BGBC OFET (General) [27][30]

-

Fabrication:

-

Start with a heavily doped silicon wafer that serves as the gate electrode and has a thermally grown silicon dioxide layer as the gate dielectric.

-

Clean the substrate thoroughly.

-

Pattern the source and drain electrodes (e.g., gold) on the dielectric layer using photolithography or shadow masking.

-

Deposit the aminothiophene-based organic semiconductor as a thin film onto the substrate via solution processing (e.g., spin-coating, drop-casting) or vacuum deposition.

-

Anneal the device to improve the morphology of the semiconductor film.

-

-

Characterization:

-

Use a semiconductor parameter analyzer to measure the electrical characteristics of the OFET.

-

Obtain the output characteristics by measuring the drain current (ID) as a function of the drain-source voltage (VDS) at different gate-source voltages (VGS).

-

Obtain the transfer characteristics by measuring ID as a function of VGS at a constant VDS.

-

From the transfer characteristics, calculate key performance metrics such as the field-effect mobility (µ), the on/off ratio, and the threshold voltage (Vth).

-

-

Causality and Optimization:

-

The choice of substituents on the aminothiophene core can significantly impact the molecular packing and energy levels of the semiconductor, thereby influencing the charge transport properties. For example, long alkyl chains can improve solubility for solution processing but may disrupt π-π stacking, which is crucial for efficient charge transport.

-

The fabrication conditions, such as the deposition rate and annealing temperature, are critical for controlling the morphology of the semiconductor film and, consequently, the device performance.

-

Dye-Sensitized Solar Cells (DSSCs)

Substituted aminothiophenes can be utilized as building blocks for organic dyes in DSSCs.[31][32][33][34][35] These dyes are responsible for absorbing light and injecting electrons into a semiconductor material (typically TiO₂), initiating the process of electricity generation.

Experimental Protocol: Synthesis of a Thiophene-Based Dye for DSSCs (Illustrative) [31]

-

Synthesis of the Aminothiophene Azo Dye Precursor:

-

Synthesize a substituted 2-aminothiophene using the Gewald reaction.

-

Diazotize the amino group of the thiophene derivative using sodium nitrite in an acidic medium (e.g., a mixture of acetic and propionic acids) at 0-5°C to form a diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of a coupling component (an electron-rich aromatic compound, e.g., N,N-diethylaniline) in an acidic solution and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The azo dye will precipitate out of the solution. Collect the solid by filtration, wash it, and purify it by recrystallization.

-

-

DSSCs Assembly and Characterization: The synthesized dye is then adsorbed onto a TiO₂ photoanode, which is assembled into a solar cell with a counter electrode and an electrolyte. The photovoltaic performance of the DSSC is characterized by measuring its current-voltage (I-V) curve under simulated sunlight.

Other Promising Research Areas

The versatility of substituted aminothiophenes extends to other fields of research:

-

Corrosion Inhibition: Aminothiophene derivatives have shown promise as effective corrosion inhibitors for metals in acidic media.[5][17] They form a protective film on the metal surface, preventing corrosive agents from reaching it.

-

Fluorescent Probes: The thiophene core can be incorporated into fluorescent molecules for various imaging applications.

Conclusion

Substituted aminothiophenes represent a remarkably versatile and valuable class of compounds for researchers across multiple scientific disciplines. Their straightforward synthesis, coupled with the ease of modifying their structure to tune their properties, has cemented their role as a privileged scaffold in drug discovery and a key building block in materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this fascinating and impactful family of molecules.

References

-

Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents. Bioorganic & Medicinal Chemistry, 2022. [Link]

-

Design, Synthesis and Biological Evaluation of 3,5-disubstituted 2-amino Thiophene Derivatives as a Novel Class of Antitumor Agents. PubMed, 2014. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate, 2024. [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. National Institutes of Health, 2011. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect, 2023. [Link]

-

Experimental and theoretical studies of aminothiophene derivatives inhibitors on carbon steel corrosion in perchloric acid medium. ResearchGate, 2025. [Link]

-

DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES AS ANTI-CANCER AGENTS. ResearchGate, 2024. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar, 2010. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. PubMed, 2019. [Link]

-

Experimental and Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel By 2-((Thiophen-2-Ylmethylene) Amino). ResearchGate, 2024. [Link]

-